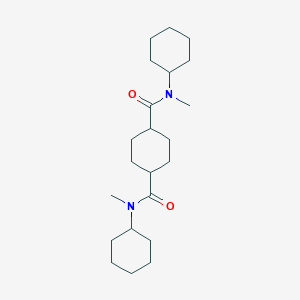
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. DCC has been found to have a variety of applications, including as a phase-transfer catalyst, a surfactant, and a chiral auxiliary.
Mécanisme D'action
The mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is not well understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the transfer of molecules between phases. It may also act as a chiral auxiliary, promoting the formation of enantiopure products in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide in lab experiments is its versatility. It can be used as a phase-transfer catalyst, a surfactant, and a chiral auxiliary, making it useful in a variety of different applications. However, one limitation is that it is not very soluble in water, which may make it difficult to use in aqueous systems.
Orientations Futures
There are many potential future directions for research involving N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. One area of interest is in the development of new drug delivery systems using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a carrier. Another area of interest is in the use of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a corrosion inhibitor in industrial applications. Additionally, further research may be needed to fully understand the mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is typically carried out using a two-step process. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methylacrylamide. The second step involves the reaction of this intermediate with cyclohexyl isocyanate to form N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide.
Applications De Recherche Scientifique
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide has been used in a variety of scientific research applications, including as a phase-transfer catalyst in organic synthesis, as a surfactant in emulsion polymerization, and as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a drug delivery agent and as a corrosion inhibitor.
Propriétés
Nom du produit |
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide |
|---|---|
Formule moléculaire |
C22H38N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C22H38N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h17-20H,3-16H2,1-2H3 |
Clé InChI |
XMZJGMYNADZBJS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
SMILES canonique |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)

![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)
![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

